Cas no 23182-19-6 (2-(4-Chlorophenyl)-4-methylpyridine)

2-(4-Chlorophenyl)-4-methylpyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-chlorophenyl group at the 2-position and a methyl group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its chlorophenyl moiety enhances lipophilicity, potentially improving bioavailability in drug development, while the methyl group offers stability and reactivity for further functionalization. The compound's rigid aromatic framework is advantageous in designing ligands for metal-catalyzed reactions or as a building block for bioactive molecules. Its well-defined structure and purity make it suitable for research in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents.
2-(4-Chlorophenyl)-4-methylpyridine structure
23182-19-6 structure
Product Name:2-(4-Chlorophenyl)-4-methylpyridine
CAS No:23182-19-6
MF:C12H10ClN
MW:203.667501926422
CID:251809
PubChem ID:11593656
Update Time:2025-11-01

2-(4-Chlorophenyl)-4-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorophenyl)-4-methylpyridine
    • Pyridine,2-(4-chlorophenyl)-4-methyl-
    • 2-(4-Chloro-phenyl)-4-methyl-pyridi
    • 2-(4-chloro-phenyl)-4-methyl-pyridine
    • 2-(4-Chlorphenyl)-4-methylpyridin
    • 2-(p-Chlorphenyl)-4-methylpyridin
    • Pyridine,2-(4-chlorophenyl)-4-methyl
    • AKOS015965656
    • Pyridine, 2-(4-chlorophenyl)-4-methyl-
    • SCHEMBL6183900
    • MFCD09031949
    • 23182-19-6
    • AC-20691
    • DTXSID30469121
    • MDL: MFCD09031949
    • Inchi: 1S/C12H10ClN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3
    • InChI Key: SSFODIIQDZBJKU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=C(C)C=CN=1

Computed Properties

  • Exact Mass: 203.05000
  • Monoisotopic Mass: 203.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.156
  • Boiling Point: 313.636°C at 760 mmHg
  • Flash Point: 172.65°C
  • Refractive Index: 1.58
  • PSA: 12.89000
  • LogP: 3.71040

2-(4-Chlorophenyl)-4-methylpyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-Chlorophenyl)-4-methylpyridine Pricemore >>

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Additional information on 2-(4-Chlorophenyl)-4-methylpyridine

Comprehensive Overview of 2-(4-Chlorophenyl)-4-methylpyridine (CAS No. 23182-19-6): Properties, Applications, and Industry Insights

2-(4-Chlorophenyl)-4-methylpyridine (CAS No. 23182-19-6) is a specialized organic compound featuring a pyridine core substituted with a 4-chlorophenyl group at the 2-position and a methyl group at the 4-position. This structural configuration grants it unique physicochemical properties, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and material science. The compound's molecular formula C12H10ClN and molecular weight 203.67 g/mol are critical for researchers optimizing synthetic routes or analyzing its behavior in complex reactions.

In recent years, the demand for halogenated pyridine derivatives like 2-(4-Chlorophenyl)-4-methylpyridine has surged due to their role in developing active pharmaceutical ingredients (APIs). For instance, its chlorophenyl moiety enhances lipophilicity, a key factor in drug design for improved bioavailability. Searches for "pyridine-based drug intermediates" or "chlorophenyl derivatives in medicine" reflect growing interest in this niche. Additionally, the compound's thermal stability (melting point ~80–85°C) aligns with industrial needs for high-temperature synthesis processes.

From an environmental perspective, 2-(4-Chlorophenyl)-4-methylpyridine is often discussed in the context of green chemistry. Researchers explore solvent-free reactions or catalytic methods to minimize waste during its production—a response to queries like "sustainable synthesis of chlorophenyl compounds." Its low water solubility (logP ~3.2) also prompts studies on eco-friendly degradation techniques, addressing concerns about persistent organic pollutants.

The compound's applications extend to advanced materials, where its aromatic system contributes to liquid crystal or OLED precursor development. Patent analyses reveal its use in electron-transport layers, correlating with rising searches for "organic semiconductor materials." Furthermore, its UV absorption properties (λmax ~260 nm) make it relevant in photostabilizers for polymers—a hotspot given the global push for durable plastics.

Quality control of CAS No. 23182-19-6 relies on advanced analytical techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for verifying purity (>98%), a requirement highlighted in forums discussing "pyridine derivative characterization." Suppliers often emphasize batch-to-batch consistency, responding to industry demands for reliable fine chemical sourcing.

In conclusion, 2-(4-Chlorophenyl)-4-methylpyridine exemplifies the intersection of structural versatility and industrial utility. Its relevance in drug discovery, material innovation, and sustainable chemistry ensures continued research attention. As synthetic methodologies evolve—especially toward cascade reactions or flow chemistry—this compound will likely remain a focal point in organic chemistry advancements.

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